Product packaging for Formamide, N-(2-adamantyl)-, hydrochloride(Cat. No.:CAS No. 74525-97-6)

Formamide, N-(2-adamantyl)-, hydrochloride

Cat. No.: B15347218
CAS No.: 74525-97-6
M. Wt: 215.72 g/mol
InChI Key: LUWYTUBMYHNJIH-UHFFFAOYSA-N
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Description

Formamide, N-(2-adamantyl)-, hydrochloride (IUPAC name: N-(2-adamantyl)formamide hydrochloride) is a synthetic adamantane derivative with the molecular formula C₁₁H₁₇NO·HCl and a molecular weight of 215.72 g/mol (base: 179.26 g/mol + HCl: 36.46 g/mol). Its structure consists of a 2-adamantyl group (a diamondoid hydrocarbon) attached to the nitrogen of a formamide moiety, with a hydrochloride counterion enhancing solubility . The compound is notable for its rigid adamantane core, which imparts high lipophilicity and stability, making it a candidate for pharmaceutical and materials science applications.

Key physicochemical properties include:

  • Kovats' Retention Index (RI): 1843 (nonpolar column, isothermal) .
  • Synthesis: Likely involves a Ritter-type reaction between 2-bromoadamantane and formamide under acidic conditions, analogous to methods for 1-adamantyl derivatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18ClNO B15347218 Formamide, N-(2-adamantyl)-, hydrochloride CAS No. 74525-97-6

Properties

CAS No.

74525-97-6

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

N-(2-adamantyl)formamide;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c13-6-12-11-9-2-7-1-8(4-9)5-10(11)3-7;/h6-11H,1-5H2,(H,12,13);1H

InChI Key

LUWYTUBMYHNJIH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC=O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-(2-adamantyl)-, hydrochloride typically involves the reaction of 2-adamantylamine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate N-(2-adamantyl)formamide, which is then hydrolyzed to yield the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Formamide, N-(2-adamantyl)-, hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form adamantane-based carboxylic acids.

  • Reduction: Reduction reactions can yield adamantane-based amines.

  • Substitution: Substitution reactions can lead to the formation of various adamantane derivatives.

Scientific Research Applications

Chemistry: In chemistry, Formamide, N-(2-adamantyl)-, hydrochloride is used as a building block for synthesizing more complex adamantane derivatives. These derivatives have applications in materials science and pharmaceuticals.

Biology: The compound is used in biological studies to investigate the interaction of adamantane derivatives with biological macromolecules, such as enzymes and receptors.

Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anti-inflammatory activities.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which Formamide, N-(2-adamantyl)-, hydrochloride exerts its effects depends on its specific application. For example, in antiviral applications, the adamantane moiety may interact with viral proteins, inhibiting their function. The molecular targets and pathways involved can vary, but often include interactions with viral replication enzymes or host cell receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Based Amines and Formamides

Amantadine Hydrochloride
  • Formula : C₁₀H₁₇N·HCl
  • Molecular Weight : 187.71 g/mol
  • Functional Group : Primary amine (1-adamantyl group).
  • Activity : Antiviral (influenza A), antiparkinsonian (NMDA receptor antagonism).
  • Synthesis : Ritter reaction of 1-bromoadamantane with formamide, followed by hydrolysis .
  • Key Difference : The 1-adamantyl position and amine group confer higher basicity and distinct receptor binding compared to formamide derivatives.
Memantine Hydrochloride
  • Formula : C₁₂H₂₁N·HCl
  • Molecular Weight : 215.76 g/mol
  • Functional Group : Primary amine (3,5-dimethyladamantyl group).
  • Activity : Alzheimer’s treatment (low-affinity NMDA receptor antagonist).
  • Synthesis: Formylation of 1-amino-3,5-dimethyladamantane followed by hydrolysis .
  • Key Difference : Methyl substituents on the adamantane ring enhance lipophilicity and CNS penetration.
Hemantane (Gimantan)
  • Formula : C₁₆H₂₅N·HCl
  • Molecular Weight : 267.84 g/mol
  • Functional Group : Hexamethyleneimine (secondary amine fused to 2-adamantyl).
  • Activity : Neuroprotective, anti-inflammatory (attenuates arthritis and Parkinsonian symptoms in rodent models) .
  • Synthesis : Derived from N-(2-adamantyl)hexamethyleneimine via formamide intermediates .
  • Key Difference : The hexamethyleneimine ring introduces conformational flexibility, enhancing interaction with NMDA receptors.

Functional Group Variations: Amines vs. Formamides

Property Amantadine (Amine) N-(2-adamantyl)formamide (Formamide)
Basicity (pKa) High (~10.1) Low (~-2 to 0)
Solubility in Water Moderate (HCl salt) Moderate (HCl salt)
Reactivity Nucleophilic Electrophilic (amide bond)
Metabolic Stability Prone to oxidation Resistant to hydrolysis
  • Impact on Pharmacology : Amines (e.g., Amantadine) directly interact with ion channels via protonated ammonium groups, while formamides may act via hydrogen bonding or as prodrugs requiring hydrolysis .

Positional Isomerism: 1- vs. 2-Adamantyl Derivatives

  • 1-Adamantyl Derivatives :

    • Example: Amantadine hydrochloride.
    • Activity : Predominantly antiviral due to optimal fit into the M2 proton channel of influenza A .
    • Synthesis : More straightforward due to higher stability of 1-bromoadamantane precursors .
  • 2-Adamantyl Derivatives: Example: Formamide, N-(2-adamantyl)-, hydrochloride. Activity: Limited direct data, but structural analogs like Hemantane show neuroprotection and anti-inflammatory effects . Synthesis: Challenging due to steric hindrance at the 2-position; requires optimized Ritter conditions .

Antiviral Adamantane Derivatives

Compound EC₅₀ (μM) Target Key Structural Feature
Amantadine 0.1 Influenza A M2 channel 1-Adamantyl amine
Rimantadine 0.1 Influenza A M2 channel 1-Adamantyl amine + α-methyl group
Compound 10 () 0.3 Influenza A M2 channel 1-Adamantyl imidazole
Formamide, N-(2-adamantyl)- N/A Not reported 2-Adamantyl formamide
  • Trends : Amine derivatives show higher antiviral potency than formamides, likely due to ionic interactions with viral channels .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Functional Group Pharmacological Activity Synthesis Method
Formamide, N-(2-adamantyl)-, HCl C₁₁H₁₇NO·HCl Formamide + HCl Not reported (potential neuroprotectant) Ritter reaction (hypothesized)
Amantadine HCl C₁₀H₁₇N·HCl Amine + HCl Antiviral, antiparkinsonian Ritter reaction
Memantine HCl C₁₂H₂₁N·HCl Amine + HCl Alzheimer’s treatment Formylation/hydrolysis
Hemantane (Gimantan) C₁₆H₂₅N·HCl Hexamethyleneimine + HCl Neuroprotective, anti-inflammatory Formamide intermediate

Table 2: Physicochemical Properties

Property Formamide, N-(2-adamantyl)-, HCl Amantadine HCl Hemantane
Molecular Weight (g/mol) 215.72 187.71 267.84
LogP (Predicted) ~3.5 ~2.8 ~4.2
Water Solubility Moderate Moderate Low

Biological Activity

Formamide, N-(2-adamantyl)-, hydrochloride is a chemical compound derived from formamide, notable for its unique adamantyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and neurotropic effects. This article delves into the synthesis, biological properties, and research findings associated with this compound.

The molecular formula of this compound is C11_{11}H16_{16}ClN, with a molecular weight of approximately 215.72 g/mol. The synthesis typically involves the reaction of 2-adamantylamine with formic acid under controlled conditions. The general synthetic route is as follows:

  • Reactants : 2-adamantylamine and formic acid.
  • Reaction Conditions : Heated under reflux.
  • Product Isolation : The product is precipitated by adding hydrochloric acid.

This method yields high purity and efficiency (97.3-97.8%) in producing the hydrochloride salt, enhancing its solubility for further applications .

Antiviral Properties

Research indicates that this compound exhibits potential as an antiviral agent. Its structural similarity to other adamantane derivatives suggests it may inhibit viral replication mechanisms similar to those observed in compounds like amantadine .

Neurotropic Effects

Studies have highlighted the neurotropic activity of adamantane derivatives, suggesting that this compound may possess stimulating and anxiolytic properties. These effects are particularly relevant in the context of treating neurodegenerative diseases and anxiety disorders .

Case Studies and Research Findings

  • Antiviral Efficacy : A study demonstrated that adamantane derivatives could significantly reduce viral loads in infected cells by interfering with viral uncoating processes .
  • Neuropharmacological Studies : In experimental models, compounds similar to this compound showed promise in improving cognitive functions and reducing anxiety-like behaviors in rodents .
  • Chemical Interactions : Research involving cyclodextrin complexes indicated that adamantane derivatives could form stable inclusion complexes which enhance their solubility and biological availability .

Comparative Analysis with Related Compounds

The following table summarizes the unique features and biological activities of related compounds:

Compound NameMolecular FormulaBiological Activity
Formamide, N-(1-adamantyl)C11_{11}H15_{15}NAntiviral properties
N-(2-Adamantyl)acetamideC12_{12}H17_{17}NUsed in pharmaceutical synthesis
N-(2-Adamantyl)benzamideC13_{13}H17_{17}NExhibits different pharmacological properties

Q & A

Basic: What are the recommended synthetic routes for N-(2-adamantyl)formamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of N-(2-adamantyl)formamide hydrochloride typically involves the reaction of 2-adamantylamine with formic acid derivatives (e.g., formic acid, ethyl formate) under controlled conditions. Key parameters include:

  • Temperature: Maintain 60–80°C to balance reactivity and minimize side reactions.
  • Catalysts: Acidic conditions (e.g., HCl) facilitate protonation of the amine, enhancing nucleophilicity .
  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile improve solubility of the adamantyl group .
    Purification often involves recrystallization from ethanol/water mixtures. Yield optimization (e.g., >80%) requires iterative adjustments to stoichiometry and reaction time .

Basic: What analytical techniques are most suitable for characterizing N-(2-adamantyl)formamide hydrochloride?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity, with adamantyl protons appearing as distinct multiplet signals (δ 1.6–2.1 ppm) .
  • HPLC-MS: Validates purity (>99%) and detects trace impurities (e.g., unreacted adamantylamine) .
  • X-ray Crystallography: Resolves hydrogen bonding patterns between the formamide group and chloride ion, critical for understanding crystal packing .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability, with decomposition typically >200°C .

Advanced: How does the adamantyl group influence the compound’s hydrogen bonding and physicochemical properties?

Methodological Answer:
The adamantyl moiety introduces steric bulk, reducing molecular flexibility and altering hydrogen bonding:

  • Crystal Packing: The rigid adamantyl structure disrupts planar stacking, leading to non-covalent interactions between formamide NH and chloride ions. This increases melting point and reduces solubility in non-polar solvents .
  • Solubility Optimization: Co-solvents (e.g., DMSO:water mixtures) or derivatization (e.g., PEGylation) can enhance aqueous solubility for biological assays .
    Computational studies (e.g., DFT calculations) predict dipole moments and charge distribution, guiding solvent selection .

Advanced: How can researchers address discrepancies in reported biological activities of N-(2-adamantyl)formamide derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Purity Variability: Use orthogonal analytical methods (HPLC, NMR) to confirm batch consistency .
  • Assay Conditions: Standardize cell-based assays (e.g., fixed pH, serum-free media) to minimize confounding factors.
  • Stereochemical Effects: Chiral HPLC separates enantiomers if the adamantyl group induces stereoselective interactions .
  • Data Normalization: Cross-reference with internal controls (e.g., known kinase inhibitors) to validate activity trends .

Advanced: What strategies improve the stability of N-(2-adamantyl)formamide hydrochloride under storage?

Methodological Answer:

  • Storage Conditions: Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the formamide group .
  • Lyophilization: Freeze-drying enhances long-term stability by removing residual moisture .
  • Stability-Indicating Assays: Monitor degradation via HPLC tracking of formic acid byproduct (retention time ~3.5 min) .

Basic: What are the safety considerations for handling N-(2-adamantyl)formamide hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation: Conduct reactions in fume hoods due to potential HCl off-gassing .
  • Waste Disposal: Neutralize acidic waste with bicarbonate before disposal .

Advanced: How can computational modeling predict the biological targets of N-(2-adamantyl)formamide hydrochloride?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to protein targets (e.g., enzymes with hydrophobic pockets). The adamantyl group often targets lipid-binding domains .
  • QSAR Studies: Correlate substituent effects (e.g., halogenation) with activity data to design optimized analogs .
  • MD Simulations: Assess binding stability over nanosecond timescales to prioritize targets for experimental validation .

Advanced: What synthetic challenges arise from the adamantyl group’s steric hindrance, and how are they mitigated?

Methodological Answer:

  • Reactivity Limitations: Steric hindrance slows nucleophilic attacks. Strategies include:
    • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 24 h) .
    • Protecting Groups: Temporarily block reactive sites (e.g., Boc-protected amines) .
  • Characterization Difficulties: Low solubility complicates NMR. Use elevated temperatures (60°C) in DMSO-d₆ .

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